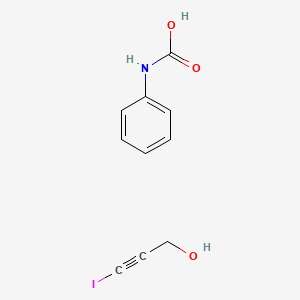
3-Iodoprop-2-yn-1-ol;phenylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoprop-2-yn-1-ol;phenylcarbamic acid is a chemical compound with the molecular formula C10H10INO3 and a molecular weight of 319.096 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoprop-2-yn-1-ol;phenylcarbamic acid typically involves the reaction of 3-iodoprop-2-yn-1-ol with phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
3-Iodoprop-2-yn-1-ol;phenylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The iodine atom can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Iodoprop-2-yn-1-ol;phenylcarbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Iodoprop-2-yn-1-ol;phenylcarbamic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also act as an enzyme inhibitor, blocking the activity of key enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Iodopropynyl butylcarbamate: Similar in structure but with a butyl group instead of a phenyl group.
3-Iodoprop-2-yn-1-yl octadecylcarbamate: Contains an octadecyl group, making it more lipophilic.
3-Iodoprop-2-yn-1-yl (3-chlorophenyl)carbamate: Has a chlorophenyl group, which may alter its chemical properties.
Uniqueness
3-Iodoprop-2-yn-1-ol;phenylcarbamic acid is unique due to its specific combination of an iodine atom and a phenylcarbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
3-Iodoprop-2-yn-1-ol;phenylcarbamic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a propyne unit with an iodine substituent and a phenylcarbamate group. Its molecular formula is C10H10INO2, and it has a CAS number of 22618-38-8. The presence of iodine is particularly significant as it contributes to the compound's reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds containing iodine often exhibit antimicrobial properties. Specifically, this compound may act as an effective antifungal agent. Studies on related iodopropynyl compounds, such as iodopropynyl butylcarbamate, have shown efficacy against a broad spectrum of fungal species, making them valuable in various applications, including preservatives in cosmetics and paints.
The biological activity of this compound is believed to involve the disruption of cellular processes in fungi, leading to cell death. This mechanism typically includes:
- Cell Membrane Disruption : Iodine-containing compounds can integrate into fungal cell membranes, altering their permeability.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal metabolism.
Comparative Analysis with Related Compounds
A comparison with similar compounds reveals differences in structure and biological activity. The following table summarizes key characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Iodopropynyl Butyl Carbamate | Contains butyl instead of phenyl | Widely used as a preservative in paints and cosmetics |
| 3-Iodoprop-2-ynyl n-cyclohexylcarbamate | Has cyclohexyl group | Potentially different solubility and reactivity |
| 3-Iodoprop-2-ynyl n-propylcarbamate | Contains propyl group | Varies in biological activity compared to phenyl variant |
| 3-Iodoprop-2-enal | Contains an aldehyde functional group | Different reactivity due to carbonyl presence |
These analogs demonstrate how variations in structure can influence biological activity and applications.
Properties
CAS No. |
22618-38-8 |
|---|---|
Molecular Formula |
C10H10INO3 |
Molecular Weight |
319.10 g/mol |
IUPAC Name |
3-iodoprop-2-yn-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C3H3IO/c9-7(10)8-6-4-2-1-3-5-6;4-2-1-3-5/h1-5,8H,(H,9,10);5H,3H2 |
InChI Key |
OGKFFILLJOVHNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)O.C(C#CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















